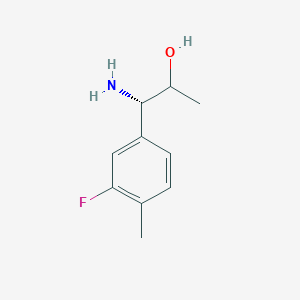
(1S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL is a chiral compound with a specific stereochemistry at the first carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The hydroxyl group is then converted to an amino group through a series of reactions involving reagents like ammonia or amines.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1S) enantiomer, which can be achieved using chiral catalysts or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction reactors to convert the aldehyde to alcohol.
Continuous Flow Amination: Implementing continuous flow reactors for the amination process to enhance efficiency and yield.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of (1S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-one.
Reduction: Formation of (1S)-1-Methyl-1-(3-fluoro-4-methylphenyl)propan-2-OL.
Substitution: Formation of (1S)-1-Amino-1-(3-substituted-4-methylphenyl)propan-2-OL.
Wissenschaftliche Forschungsanwendungen
(1S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter systems.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to neurotransmission, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL: The racemic mixture containing both (1S) and (1R) enantiomers.
1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
(1S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C10H14FNO |
|---|---|
Molekulargewicht |
183.22 g/mol |
IUPAC-Name |
(1S)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |
InChI-Schlüssel |
ICAGVSBRKORTNY-OMNKOJBGSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)[C@@H](C(C)O)N)F |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C(C)O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


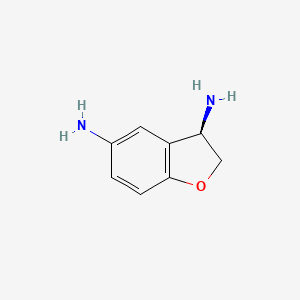
![9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13057863.png)
![3-((4AS,5AS)-3-((1-Hydroxy-3,3-dimethylbutan-2-YL)carbamoyl)-4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazol-1-YL)pyrazine 1-oxide](/img/structure/B13057870.png)
![4-((3-Methoxyphenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057872.png)
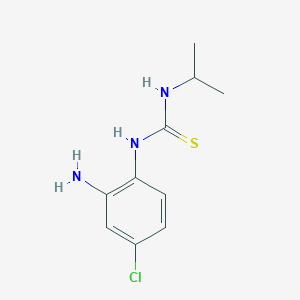
![4-((4-Isopropylphenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057889.png)
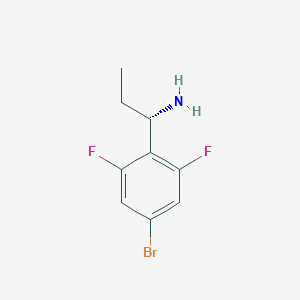

![Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride](/img/structure/B13057912.png)
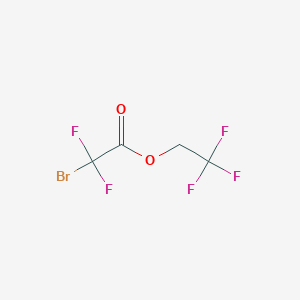
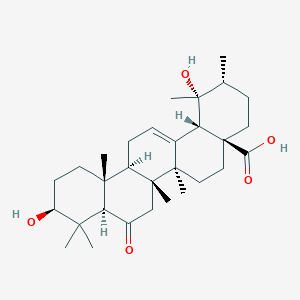
![6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine]](/img/structure/B13057930.png)
![2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B13057943.png)
![5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl-methyl]-thiophene-3-carboxylicacidmethylester](/img/structure/B13057950.png)
